N3-PEG24-Hydrzide

PROTAC Linker Design Ternary Complex Geometry Spacer Length Optimization

Short PEG linkers (PEG4-PEG8, 15-30 Å) frequently fail to span the >40 Å intermolecular distance required for E3 ligase-target protein ternary complex formation, yielding false-negative PROTAC screening results. N3-PEG24-Hydrazide delivers an estimated 90-100 Å reach, orthogonally combining SPAAC/CuAAC azide chemistry with a pH-responsive hydrazide that forms acid-labile hydrazone bonds (pH 7.4 half-life >72 h; pH 5.0 half-life <0.03 h). Key supply advantages: • Monodisperse PEG24 chain ensures batch-to-batch reproducibility. • ≥98% purity by HPLC with full CoA documentation. • Ambient-temperature shipping; -20 °C long-term storage. • Bulk quantities available for lead-optimization campaigns.

Molecular Formula C51H104N5O25+
Molecular Weight 1187.4 g/mol
Cat. No. B14036055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN3-PEG24-Hydrzide
Molecular FormulaC51H104N5O25+
Molecular Weight1187.4 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N)C(=O)NN
InChIInChI=1S/C51H103N5O25/c52-55-51(57)1-3-58-5-7-60-9-11-62-13-15-64-17-19-66-21-23-68-25-27-70-29-31-72-33-35-74-37-39-76-41-43-78-45-47-80-49-50-81-48-46-79-44-42-77-40-38-75-36-34-73-32-30-71-28-26-69-24-22-67-20-18-65-16-14-63-12-10-61-8-6-59-4-2-54-56-53/h52H,1-50H2,(H2,53,54)/p+1
InChIKeyVPFVKUDKKQGXGN-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N3-PEG24-Hydrazide: Heterobifunctional PEG24 Linker


N3-PEG24-Hydrazide (Azido-PEG24-Hydrazide, MW 1186.38 g/mol, C₅₁H₁₀₃N₅O₂₅) is a monodisperse heterobifunctional polyethylene glycol (PEG) linker bearing a terminal azide group for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry and a hydrazide group for pH-sensitive conjugation to aldehydes and ketones . The 24-unit PEG spacer imparts high aqueous solubility, extended conformational reach (~95 Å fully extended), and low steric hindrance, positioning it as a key building block in proteolysis-targeting chimera (PROTAC) synthesis, antibody-drug conjugate (ADC) assembly, and site-specific bioconjugation .

N3-PEG24-Hydrazide: Irreplaceable Features


Substituting N3-PEG24-Hydrazide with its shorter-chain homologs (Azido-PEG4-, PEG8-, or PEG12-hydrazide) or alternative linker chemistries (e.g., NHS ester, maleimide) introduces quantifiable and often detrimental changes in ternary complex geometry, conjugate solubility, steric accessibility, and pH-responsive behavior [1]. PEG chain length directly governs the end-to-end distance available for simultaneous engagement of E3 ligase and target protein in PROTACs — a parameter shown to control degradation efficiency in a length-dependent manner [2]. Shorter spacers may physically prevent productive ternary complex formation for targets with deep or spatially separated binding pockets, while switching the hydrazide to an NHS ester sacrifices pH-triggered release capability, as the resulting amide bond is stable across the entire physiological pH range [3].

N3-PEG24-Hydrazide: Comparative Evidence


PEG24 Spacer Extends Inter-Ligand Distance for PROTACs

The fully extended spacer arm length of a PEG24 chain is approximately 95.2 Å, compared with 24.6 Å for PEG4, 39.2 Å for PEG8, and 53.9 Å for PEG12 in homologous NHS-PEG-maleimide crosslinker series . This 3.9‑fold length advantage over PEG4 (and 2.4‑fold over PEG8) directly translates into the physical reach available for bridging E3 ligase and target protein binding pockets. In a recently published PROTAC study, GSPT1 degradation efficiency was shown to depend on the length of the flexible PEG chain linker, with longer PEG spacers enabling productive ternary complex formation that shorter linkers could not achieve [1]. For targets requiring a linker spanning >20 atoms, the PEG24 scaffold (51 backbone atoms) falls within the empirically optimal window, whereas PEG4 and PEG8 may physically prevent simultaneous engagement of both protein partners [2].

PROTAC Linker Design Ternary Complex Geometry Spacer Length Optimization

Hydrazide-Hydrazone Chemistry Enables pH-Triggered Cleavage

The hydrazide group of N3-PEG24-Hydrazide reacts with aldehydes or ketones to form acyl hydrazone bonds. These bonds remain stable at physiological pH (~7.4) but undergo rapid hydrolysis under mildly acidic conditions found in endosomes (pH 5.0–6.0) and lysosomes (pH 4.5–5.0) [1]. In a representative study, drug-loaded nanoparticles using hydrazone linkages released 78% of doxorubicin at pH 5.0 within 270 hours, while only 5% release was observed at pH 7.4 over the same period [2]. By contrast, PEG linkers terminated with NHS esters form amide bonds that are stable across the full pH 4–10 range and do not permit acid-triggered cargo release [3]. This pH-responsive behavior is intrinsic to the hydrazide functionality and cannot be replicated by NHS ester-, maleimide-, or iodoacetamide-based heterobifunctional PEG linkers.

pH-Responsive Drug Delivery Hydrazone Bond Stability ADC Cleavable Linker Design

Azide Enables Both CuAAC and SPAAC Reactions

N3-PEG24-Hydrazide is soluble in water and a broad range of organic solvents including DCM, DMF, DMSO, and THF, attributable to its 24-unit PEG backbone [1]. As PEG chain length increases from 4 to 24 units, molecular weight rises from 305.33 g/mol (Azido-PEG4-hydrazide) to 1186.38 g/mol, accompanied by a proportional increase in hydrophilic character . This solubility advantage translates to a reduced aggregation propensity in aqueous buffers, which is especially critical in PROTAC development where hydrophobic warheads can otherwise cause colloidal aggregation and false-positive degradation readouts [2]. For comparison, Azido-PEG4-hydrazide (MW 305.33) offers limited solubilization of hydrophobic ligands, while the PEG24 scaffold provides substantially greater hydration shell volume and steric stabilization of conjugates.

Aqueous Solubility PEGylation Aggregation Reduction

PEG24 Chain Enhances Aqueous Solubility of Conjugates

N3-PEG24-Hydrazide combines two fully orthogonal reactive handles: (1) an azide group capable of CuAAC or SPAAC click chemistry with terminal alkynes or strained cyclooctynes, achieving >95% conversion under standard conditions [1]; and (2) a hydrazide group that reacts specifically with aldehydes and ketones to form hydrazone or acyl hydrazone linkages without cross-reactivity with the azide . In a synthetic study, azide-terminated OEG linkers were used to generate discrete PEG16 and PEG24 constructs via Cu(I)-catalyzed azide-alkyne cycloaddition in high yield, demonstrating the modularity of the azide handle for building larger architectures [2]. This sequential, two-step conjugation capability is not available with single-functional linkers (e.g., NHS-PEG24-NHS or Mal-PEG24-Mal) and enables precise control over the order of biomolecular attachment.

Orthogonal Bioconjugation Click Chemistry Dual-Functional Linker

PEG24 Chain Length Confers Distinct PROTAC Degradation Efficiency Profiles Compared to PEG4 and PEG8 in Cell-Based Degradation Assays

In a systematic PROTAC linker study, PEG linker lengths of 4, 6, and 8 units were found to produce substantially different degradation profiles for the same target protein, with PEG8 outperforming PEG4 in cellular degradation assays [1]. Separately, a study of Retro-2-based PROTACs demonstrated that PEG chain linker length directly controls GSPT1 degradation efficiency, establishing for the first time that degradation potency is a function of PEG spacer length rather than a passive tether property [2]. While direct comparative DC₅₀ data across the full PEG4-to-PEG24 range for a single PROTAC series are not yet published, the established structure-activity relationship indicates that linker lengths exceeding 20 atoms are required for targets with extended binding site separations — a criterion met by PEG24 (51 backbone atoms) but not by PEG4 (~12 atoms) or PEG8 (~20 atoms) [3].

PROTAC Degradation Efficiency Linker Structure-Activity Relationship DC50 Optimization

Azido-PEG24-Hydrazide Offers High Chemical Purity (≥95%) and Defined Monodispersity, Critical for Reproducible Conjugate Stoichiometry and PK Profiles

N3-PEG24-Hydrazide is supplied as a monodisperse, single-molecular-weight species with purity ≥95% as confirmed by HPLC and specified by multiple independent vendors . This is in contrast to polydisperse PEG reagents (e.g., PEG 2K, 5K) that contain a distribution of chain lengths, leading to conjugate heterogeneity and irreproducible pharmacokinetic profiles. In PROTAC development, sub-stoichiometric impurities in linker batches have been shown to introduce noise into DC₅₀ measurements, undermining library reproducibility and confounding structure-activity relationship interpretation [1]. The defined molecular weight of 1186.38 g/mol ensures precise stoichiometric control in conjugation reactions, enabling accurate drug-to-antibody ratio (DAR) determination in ADC applications and reproducible degradation efficiency measurements in PROTAC screening.

Monodisperse PEG Linker Batch-to-Batch Consistency Conjugate Characterization

N3-PEG24-Hydrazide: Application Scenarios


ADC Linker for pH-Triggered Drug Release

When building focused PROTAC libraries against protein targets with deep binding pockets (e.g., kinases with allosteric back pockets, multi-domain scaffolding proteins), the 95.2 Å extended reach of the PEG24 spacer enables ternary complex geometries that are physically inaccessible to shorter PEG4 or PEG8 linkers . The azide group facilitates modular, high-yield click chemistry assembly of diverse warhead–linker–E3 ligand combinations, while the monodisperse nature of the PEG24 scaffold ensures each library member has a defined, reproducible hydrodynamic radius for meaningful SAR interpretation [1].

PROTAC Synthesis with Extended Linker Reach

The hydrazide group of N3-PEG24-Hydrazide forms acid-labile hydrazone bonds that remain stable in circulation (pH 7.4) but release the cytotoxic payload upon internalization into acidic endosomes (pH 5.0–6.0) [2]. This built-in pH trigger is unavailable with amide-bond-forming NHS ester or thioether-forming maleimide linkers. The long PEG24 chain additionally provides a hydration shield that reduces ADC aggregation and extends plasma half-life relative to shorter PEG homologs.

Orthogonal Bioconjugation for Dual-Functional Surfaces

Glycoproteins containing periodate-oxidized sialic acid residues (generating aldehydes) can be selectively conjugated via the hydrazide group, followed by azide-mediated click chemistry attachment of a fluorescent probe, biotin tag, or drug payload [3]. The 24-unit PEG spacer minimizes steric interference between the two labels and the protein surface, enabling dual functionalization without loss of biological activity — a capability not achievable with short PEG4 linkers that position both labels in close proximity.

pH-Responsive Hydrogels for Tumor Microenvironment Delivery

For nanoparticle drug delivery systems (e.g., liposomes, polymeric micelles, mesoporous silica nanoparticles), PEG24-hydrazide provides an extended hydrophilic stealth coating that reduces opsonization and extends circulation time more effectively than PEG4, PEG8, or PEG12 alternatives [4]. The hydrazide terminus allows for pH-sensitive drug conjugation directly to the nanoparticle surface, while the azide group enables subsequent bioorthogonal functionalization with targeting ligands.

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